Cas no 112332-92-0 (5-hydroxy-1-methyl-1H-Indole-3-carboxylic acid methyl ester)
5-hydroxy-1-methyl-1H-Indole-3-carboxylic acid methyl ester Chemical and Physical Properties
Names and Identifiers
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- 5-hydroxy-1-methyl-1H-Indole-3-carboxylic acid methyl ester
- methyl 5-hydroxy-1-methyl-1H-indole-3-carboxylate
- MFCD24725267
- SY353277
- DA-32306
- methyl 5-hydroxy-1-methylindole-3-carboxylate
- 112332-92-0
-
- MDL: MFCD24725267
- Inchi: 1S/C11H11NO3/c1-12-6-9(11(14)15-2)8-5-7(13)3-4-10(8)12/h3-6,13H,1-2H3
- InChI Key: ZJBLRDZWMWSGOM-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CN(C)C2C=CC(=CC=21)O)=O
Computed Properties
- Exact Mass: 205.07389321g/mol
- Monoisotopic Mass: 205.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 51.5Ų
5-hydroxy-1-methyl-1H-Indole-3-carboxylic acid methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 223144-500mg |
Methyl 5-hydroxy-1-methyl-1H-indole-3-carboxylate, 95% min |
112332-92-0 | 95% | 500mg |
$1365.00 | 2023-09-09 | |
| Matrix Scientific | 223144-1g |
Methyl 5-hydroxy-1-methyl-1H-indole-3-carboxylate, 95% min |
112332-92-0 | 95% | 1g |
$2058.00 | 2023-09-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1956427-1g |
Methyl 5-hydroxy-1-methyl-1H-indole-3-carboxylate |
112332-92-0 | 98% | 1g |
¥24862.00 | 2024-08-09 |
5-hydroxy-1-methyl-1H-Indole-3-carboxylic acid methyl ester Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 5-hydroxy-1-methyl-1H-Indole-3-carboxylic acid methyl ester
Introduction to 5-hydroxy-1-methyl-1H-Indole-3-carboxylic acid methyl ester (CAS No. 112332-92-0) and Its Emerging Applications in Chemical Biology
5-hydroxy-1-methyl-1H-Indole-3-carboxylic acid methyl ester, identified by the Chemical Abstracts Service Number (CAS No.) 112332-92-0, is a structurally intriguing heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the indole family, a class of molecules widely recognized for their diverse biological activities and roles in natural product chemistry. The presence of both hydroxyl and methyl ester functional groups in its molecular framework endows it with unique chemical properties, making it a valuable scaffold for synthetic modifications and drug discovery applications.
The indole core of 5-hydroxy-1-methyl-1H-Indole-3-carboxylic acid methyl ester is a privileged structure in medicinal chemistry, frequently encountered in bioactive natural products and pharmacologically relevant compounds. Its structural motif is closely associated with molecules that exhibit antimicrobial, anti-inflammatory, and anticancer properties. Recent advancements in computational chemistry and high-throughput screening have highlighted this compound as a potential lead for the development of novel therapeutic agents, particularly in addressing unmet medical needs.
In the realm of drug discovery, the synthesis and functionalization of 5-hydroxy-1-methyl-1H-Indole-3-carboxylic acid methyl ester have been explored for their ability to modulate biological pathways. The hydroxyl group at the 5-position and the methyl ester at the 3-position provide multiple sites for chemical derivatization, enabling the generation of libraries of analogs with tailored biological profiles. Such derivatives have been investigated for their interactions with enzymes and receptors, offering insights into their mechanisms of action.
One of the most compelling aspects of 5-hydroxy-1-methyl-1H-Indole-3-carboxylic acid methyl ester is its role as a precursor in the synthesis of more complex indole derivatives. Researchers have leveraged its reactive sites to develop novel molecules with enhanced pharmacological properties. For instance, modifications at the 1-methyl group have been shown to influence binding affinity to target proteins, while alterations at the carboxylic acid methyl ester moiety can affect metabolic stability and bioavailability.
The growing interest in 5-hydroxy-1-methyl-1H-Indole-3-carboxylic acid methyl ester is further underscored by its incorporation into recent academic research. Studies published in leading journals have demonstrated its utility as an intermediate in the synthesis of indole-based ligands for G-protein coupled receptors (GPCRs) and ion channels. These findings are particularly relevant given the therapeutic potential of GPCR modulators in treating neurological disorders, cardiovascular diseases, and metabolic syndromes.
Moreover, the structural versatility of 5-hydroxy-1-methyl-1H-Indole-3-carboxylic acid methyl ester has made it a focal point in exploratory chemistry initiatives aimed at identifying novel bioactive scaffolds. By employing strategies such as scaffold hopping and fragment-based drug design, researchers have been able to generate innovative derivatives with improved pharmacokinetic profiles. Such efforts align with broader trends in medicinal chemistry toward rational drug design and de novo molecular construction.
The chemical biology community has also recognized the significance of 5-hydroxy-1-methyl-1H-Indole-3-carboxylic acid methyl ester as a tool for mechanistic studies. Its ability to serve as a probe for enzyme inhibition and receptor binding has facilitated detailed investigations into signaling pathways relevant to human health and disease. These studies not only enhance our understanding of fundamental biological processes but also provide critical data for optimizing lead compounds toward clinical efficacy.
From a synthetic chemistry perspective, 5-hydroxy-1-methyl-1H-Indole-3-carboxylic acid methyl ester exemplifies the elegance of heterocyclic chemistry in producing molecules with multifunctional potential. Advances in catalytic methods and green chemistry principles have further refined its preparation, allowing for scalable and sustainable production processes. This progress is essential for translating laboratory discoveries into viable therapeutic options that meet regulatory standards and patient needs.
Looking ahead, the future prospects for 5-hydroxy-1-methyl-1H-Indole-3-carboxylic acid methyl ester are promising, driven by ongoing research endeavors aimed at expanding its applications across multiple therapeutic domains. Collaborative efforts between academia and industry are expected to yield next-generation indole-based compounds that address complex diseases with greater precision and efficacy. As our understanding of molecular interactions deepens, so too will our capacity to harness this versatile scaffold for innovative drug development.
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